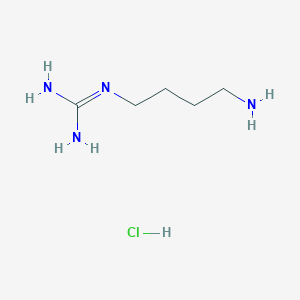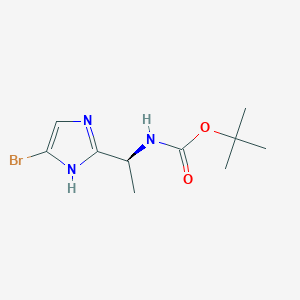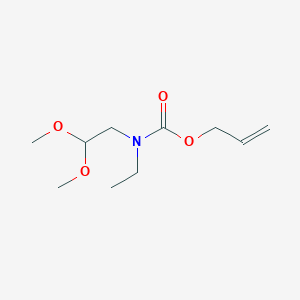
1-(4-Aminobutyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first discovered in herring sperm by Albrecht Kosse and has since been found in various organisms, including bacteria, plants, invertebrates, and mammals . Agmatine is known for its diverse biological activities, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride typically involves a two-step process. The first step includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine. This is followed by deprotection with trifluoroacetic acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-Aminobutyl)guanidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamide, trifluoroacetic acid, and N-Boc-1,4-butanediamine . Major products formed from these reactions include N-Boc-protected agmatine and its deprotected form, agmatine .
Scientific Research Applications
1-(4-Aminobutyl)guanidine hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of isotopically labeled compounds, which are valuable in studying metabolic pathways . In biology and medicine, agmatine is investigated for its potential therapeutic effects in treating hypertension, ischemia, diabetes, and other cardiovascular ailments . It also shows promise in neuroprotection, cardioprotection, and psychiatric conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.
Comparison with Similar Compounds
1-(4-Aminobutyl)guanidine hydrochloride is unique compared to other similar compounds due to its broad range of biological activities and therapeutic potential. Similar compounds include other guanidine derivatives such as 1-(4-fluorophenyl)guanidine carbonate and 1-(4-ethylphenyl)guanidine carbonate . These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-(4-aminobutyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPHVGICLLJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid](/img/structure/B7988888.png)




![7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B7988937.png)


![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988970.png)

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/structure/B7988979.png)


